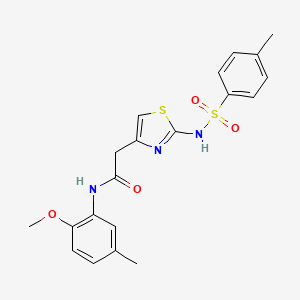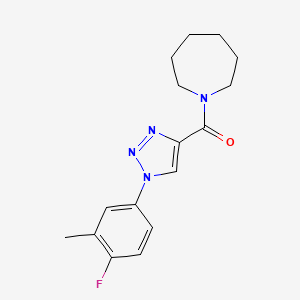
azepan-1-yl(1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazol-4-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Azepan-1-yl(1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazol-4-yl)methanone, also known as AZM, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. AZM belongs to the class of triazolyl ketones and has shown promising results in various scientific studies.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
One study explores the synthesis of azepane derivatives and their potential as PKB inhibitors , focusing on the optimization of azepane derivatives for protein kinase B (PKB-alpha) inhibition. Novel azepane derivatives were prepared and evaluated, leading to the identification of compounds with significant inhibitory activity against PKB-alpha and good plasma stability, marking an important step in the development of potential therapeutic agents (Breitenlechner et al., 2004).
Another aspect of research involves the photochemistry of aryl azides , where studies on the photolyses of aryl azides with electron-withdrawing substituents have led to the formation of azepine derivatives. This research provides insights into the reactivity and potential applications of azepine-based compounds in the synthesis of complex molecular structures (Purvis et al., 1984).
Pharmacological Potential
The evaluation of azepane derivatives as P2X7 antagonists for the potential treatment of mood disorders highlights the pharmacological applications of these compounds. A specific study developed a novel synthesis route for tetrahydro-5H-[1,2,3]triazolo[4,5-c]pyridine P2X7 antagonists, showing significant receptor occupancy and good tolerability in preclinical species, suggesting their potential for clinical trials (Chrovian et al., 2018).
Furthermore, research on aziridine-1,2,3-triazole hybrid derivatives for anticancer activity demonstrates the innovative approach of combining aziridine and triazole moieties to produce compounds with significant anticancer effects. This synthesis and evaluation of novel compounds indicate promising avenues for the development of cancer therapeutics (Dong et al., 2017).
Propiedades
IUPAC Name |
azepan-1-yl-[1-(4-fluoro-3-methylphenyl)triazol-4-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN4O/c1-12-10-13(6-7-14(12)17)21-11-15(18-19-21)16(22)20-8-4-2-3-5-9-20/h6-7,10-11H,2-5,8-9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUXRTBHONOESRY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C=C(N=N2)C(=O)N3CCCCCC3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

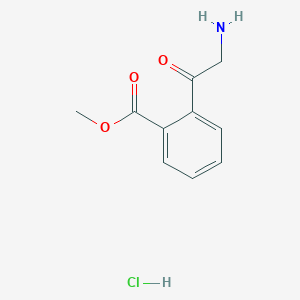
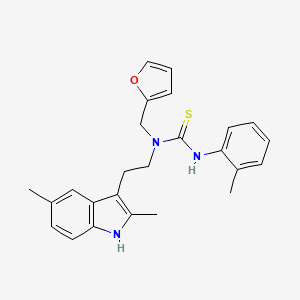
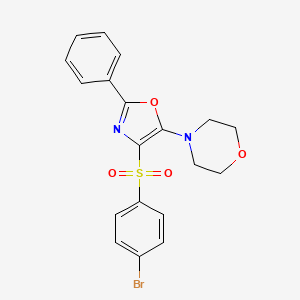
![2-bromo-4H-thieno[2,3-c]pyrrol-6(5H)-one](/img/structure/B2410182.png)

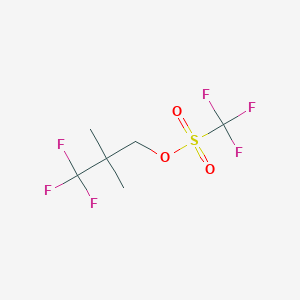
![(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone](/img/structure/B2410186.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2410188.png)
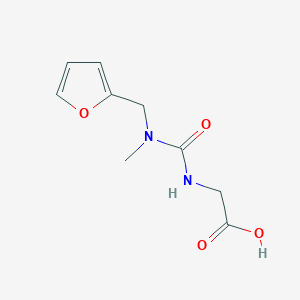
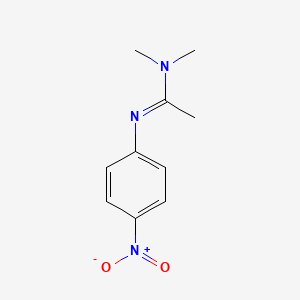
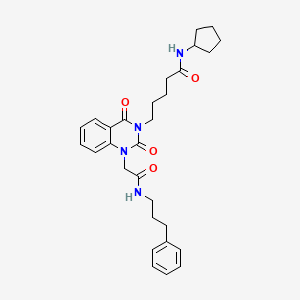
![2-[1-(Aminomethyl)cyclohexyl]acetamide hydrochloride](/img/structure/B2410198.png)
![N-[4-bromo-2-(3-hydroxyquinoxalin-2-yl)phenyl]-4-methylbenzene-1-sulfonamide](/img/structure/B2410200.png)
